molecular formula C7H11NO3 B3351856 Ethyl 2-oxopyrrolidine-1-carboxylate CAS No. 4036-03-7

Ethyl 2-oxopyrrolidine-1-carboxylate

Cat. No. B3351856
CAS RN: 4036-03-7
M. Wt: 157.17 g/mol
InChI Key: ZSUZUJSDKZPWHH-UHFFFAOYSA-N
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Description

Ethyl 2-oxopyrrolidine-1-carboxylate is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . It is slightly soluble in water .


Synthesis Analysis

The synthesis of Ethyl 2-oxopyrrolidine-1-carboxylate involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used include functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The empirical formula of Ethyl 2-oxopyrrolidine-1-carboxylate is C7H11NO3 . Its molecular weight is 157.17 .


Chemical Reactions Analysis

The pyrrolidine ring in Ethyl 2-oxopyrrolidine-1-carboxylate is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

Ethyl 2-oxopyrrolidine-1-carboxylate is a solid substance . It has a melting point of 71-75 °C and should be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-oxopyrrolidine-1-carboxylate derivatives have been utilized in the synthesis of highly functionalized tetrahydropyridines. In a study by Zhu, Lan, and Kwon (2003), ethyl 2-methyl-2,3-butadienoate was used as a 1,4-dipole synthon for [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

2. Access to Pyrrole Derivatives

Ethyl 2-oxopyrrolidine-1-carboxylate derivatives have been pivotal in synthesizing various pyrrole systems, which are significant in pharmaceutical chemistry. Dawadi and Lugtenburg (2011) demonstrated the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and other derivatives, showcasing the potential of these compounds in creating a library of pyrrole derivatives (Dawadi & Lugtenburg, 2011).

3. Biological Activity Screening

Ethyl 2-oxopyrrolidine-1-carboxylate derivatives have been synthesized and screened for biological activities. Zykova et al. (2016) found that certain derivatives exhibited significant antiradical and anti-inflammatory activities, highlighting their potential therapeutic applications (Zykova et al., 2016).

4. Supramolecular Arrangement Studies

In the field of crystallography, derivatives of ethyl 2-oxopyrrolidine-1-carboxylate have been studied for their supramolecular arrangements. Samipillai et al. (2016) investigated the weak intermolecular interactions in substituted oxopyrrolidine analogues, contributing to understanding molecular conformations and assemblies (Samipillai et al., 2016).

5. Photopolymerization Kinetics

The derivatives have also been investigated in photopolymerization studies. Nie Jun (2008) examined the kinetics of 2-(acryloyloxy)ethyl pyrrolidine-1-carboxylate, exploring factors affecting the curing rate and final conversion in photopolymerization (Nie Jun, 2008).

6. Antimalarial Activities

Ethyl 2-oxopyrrolidine-1-carboxylate derivatives have shown potential in antimalarial applications. Ningsanont et al. (2003) synthesized derivatives and evaluated their in vitro activity against P. falciparum, indicating their relevance in developing antimalarial treatments (Ningsanont et al., 2003).

7. Reductive Cyclization Studies

These derivatives have been used in the study of reductive cyclization. Khajuria, Saini, and Kapoor (2013) synthesized ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates, contributing to the understanding of cyclization mechanisms in organic synthesis (Khajuria, Saini, & Kapoor, 2013).

Safety and Hazards

Ethyl 2-oxopyrrolidine-1-carboxylate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Future Directions

The pyrrolidine ring, a significant feature of Ethyl 2-oxopyrrolidine-1-carboxylate, is of great interest due to its contribution to the stereochemistry of the molecule and the increased three-dimensional coverage due to the non-planarity of the ring . Future work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

ethyl 2-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)8-5-3-4-6(8)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUZUJSDKZPWHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284132
Record name ethyl 2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-oxopyrrolidine-1-carboxylate

CAS RN

4036-03-7
Record name NSC35833
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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